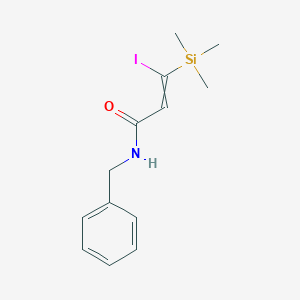
N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide: is an organic compound with the molecular formula C13H18NOSiI. It is characterized by the presence of an iodine atom, a trimethylsilyl group, and a benzyl group attached to a prop-2-enamide backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzylamine, trimethylsilylacetylene, and iodine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Reaction Steps: The benzylamine is first reacted with trimethylsilylacetylene in the presence of a base to form the corresponding enamine. This intermediate is then iodinated using iodine or an iodine source to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions: N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of deiodinated products.
科学的研究の応用
Chemistry: N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: The compound is investigated for its potential biological activities. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable in the production of polymers and advanced materials.
作用機序
The mechanism of action of N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide involves its ability to undergo various chemical transformations. The iodine atom and trimethylsilyl group play crucial roles in its reactivity. The compound can interact with molecular targets through substitution and coupling reactions, leading to the formation of new chemical entities.
類似化合物との比較
N-Benzyl-3-bromo-3-(trimethylsilyl)prop-2-enamide: Similar structure but with a bromine atom instead of iodine.
N-Benzyl-3-chloro-3-(trimethylsilyl)prop-2-enamide: Similar structure but with a chlorine atom instead of iodine.
N-Benzyl-3-fluoro-3-(trimethylsilyl)prop-2-enamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions.
特性
CAS番号 |
601521-89-5 |
|---|---|
分子式 |
C13H18INOSi |
分子量 |
359.28 g/mol |
IUPAC名 |
N-benzyl-3-iodo-3-trimethylsilylprop-2-enamide |
InChI |
InChI=1S/C13H18INOSi/c1-17(2,3)12(14)9-13(16)15-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,15,16) |
InChIキー |
FAFWOHHQWXVLAM-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(=CC(=O)NCC1=CC=CC=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


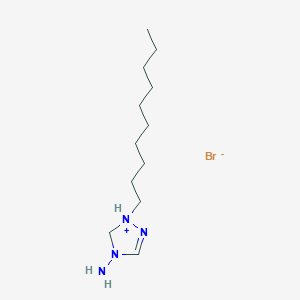
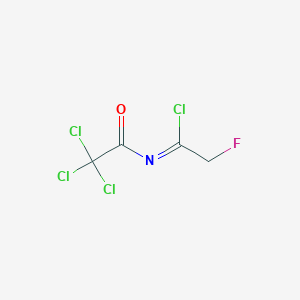
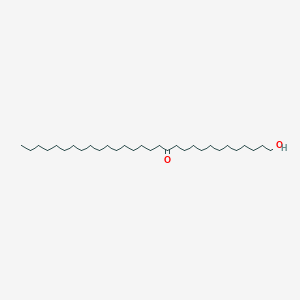


![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl-](/img/structure/B12573094.png)

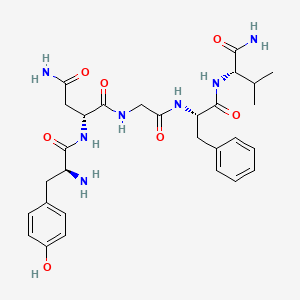
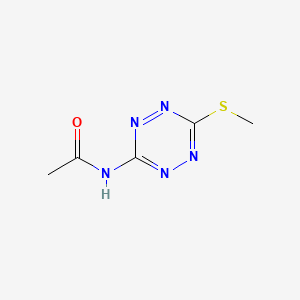

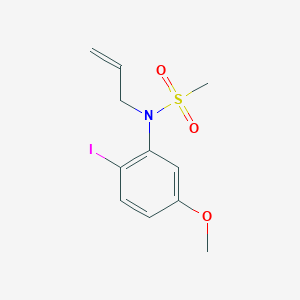
![2-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B12573134.png)
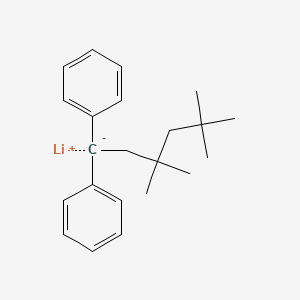
![4-Hydroxy-3-(3-methylbut-3-en-2-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B12573143.png)
